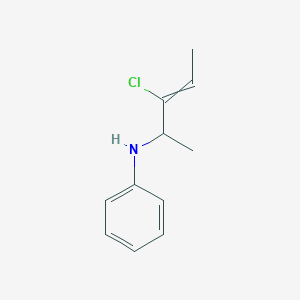
N-(3-Chloropent-3-en-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloropent-3-en-2-yl)aniline is an organic compound with the molecular formula C11H14ClN It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a 3-chloropent-3-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Chloropent-3-en-2-yl)aniline can be synthesized through a multi-step process involving the reaction of aniline with 3-chloropent-3-en-2-yl chloride. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the reaction and reduce the reaction time. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloropent-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(3-chloropent-3-en-2-yl)nitrobenzene using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield N-(3-chloropent-3-en-2-yl)cyclohexylamine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can yield N-(3-methoxypent-3-en-2-yl)aniline.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: N-(3-chloropent-3-en-2-yl)nitrobenzene.
Reduction: N-(3-chloropent-3-en-2-yl)cyclohexylamine.
Substitution: N-(3-methoxypent-3-en-2-yl)aniline.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloropent-3-en-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases, such as cancer and neurological disorders.
Industry: It is used in the production of polymers and materials with specific properties, such as conductivity and thermal stability.
Wirkmechanismus
The mechanism of action of N-(3-Chloropent-3-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In cell signaling, it can modulate the activity of receptors, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chloropropyl)aniline: Similar structure but with a shorter carbon chain.
N-(3-Chlorobut-3-en-2-yl)aniline: Similar structure but with a different carbon chain length.
N-(3-Chloropentyl)aniline: Similar structure but without the double bond.
Uniqueness
N-(3-Chloropent-3-en-2-yl)aniline is unique due to the presence of the 3-chloropent-3-en-2-yl group, which imparts specific chemical and physical properties. The double bond in the carbon chain allows for additional reactivity and functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
83703-57-5 |
|---|---|
Molekularformel |
C11H14ClN |
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
N-(3-chloropent-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H14ClN/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h3-9,13H,1-2H3 |
InChI-Schlüssel |
IYRYXUCRVICZHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C(C)NC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


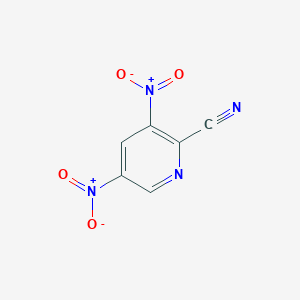
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
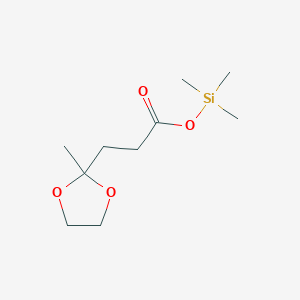
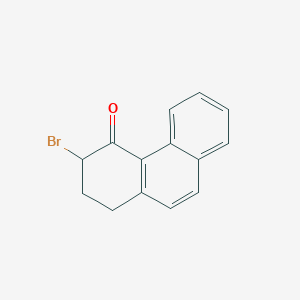
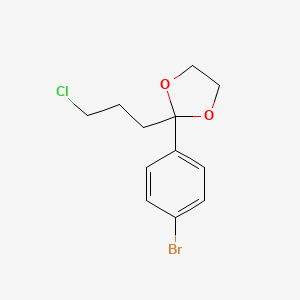

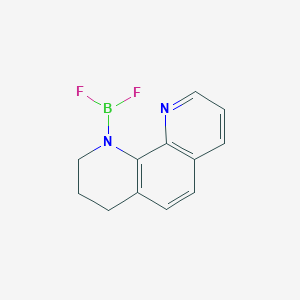
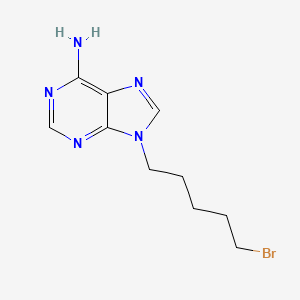

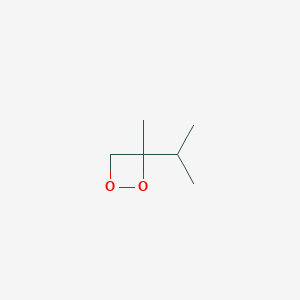
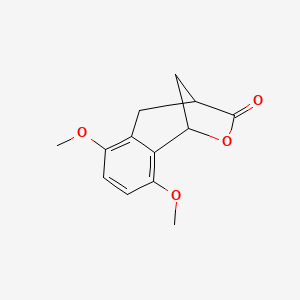
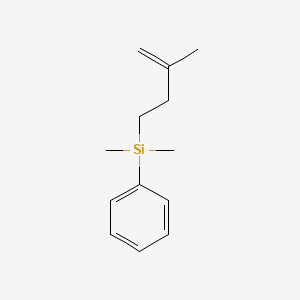
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
